H-Dmt-Tic-NH-CH2-Boa

Catalog No.
S11243919
CAS No.
M.F
C29H30N4O4
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Dmt-Tic-NH-CH2-Boa

Product Name

H-Dmt-Tic-NH-CH2-Boa

IUPAC Name

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzoxazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

Molecular Formula

C29H30N4O4

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C29H30N4O4/c1-17-11-21(34)12-18(2)22(17)14-23(30)29(36)33-16-20-8-4-3-7-19(20)13-25(33)28(35)31-15-27-32-24-9-5-6-10-26(24)37-27/h3-12,23,25,34H,13-16,30H2,1-2H3,(H,31,35)/t23-,25-/m0/s1

InChI Key

JBEVAWMNEBELDV-ZCYQVOJMSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=NC5=CC=CC=C5O4)N)C)O

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=NC5=CC=CC=C5O4)N)C)O

H-Dmt-Tic-NH-CH2-Boa is a synthetic compound belonging to the class of delta opioid receptor agonists. It is characterized by its unique structure, which includes a combination of amino acids and a benzimidazole derivative. This compound is notable for its potential therapeutic applications, particularly in pain management and mood disorders, due to its ability to selectively activate delta opioid receptors in the central nervous system. The presence of the Dmt (N,N-dimethyltryptamine) and Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residues contributes to its pharmacological profile, enhancing both potency and selectivity towards specific receptors .

The chemical behavior of H-Dmt-Tic-NH-CH2-Boa is primarily defined by peptide bond formation and cleavage reactions, which are essential during its synthesis. It can also participate in oxidation and reduction reactions depending on the functional groups present in its structure. Common reagents used in these reactions include:

  • Oxidation: Hydrogen peroxide or potassium permanganate.
  • Reduction: Sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution involving amino and carboxyl groups.

The major products of these reactions typically include the desired peptide sequences along with potential side products such as truncated or misfolded peptides .

H-Dmt-Tic-NH-CH2-Boa exhibits significant biological activity as a selective delta opioid receptor agonist. Its mechanism of action involves binding to delta opioid receptors, leading to conformational changes that activate intracellular signaling pathways. This results in:

  • Analgesic Effects: Reduction of pain perception through modulation of neuronal excitability.
  • Anxiolytic and Antidepressant Effects: Potential benefits in treating mood disorders by affecting neurotransmitter release and receptor activity in the brain .

Research has shown that this compound may alleviate chronic inflammatory and neuropathic pain, making it a candidate for further therapeutic exploration.

The synthesis of H-Dmt-Tic-NH-CH2-Boa typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to form a growing peptide chain. Key steps in the synthesis include:

  • Preparation of Individual Amino Acids: Each amino acid component is prepared with appropriate protecting groups.
  • Coupling Reactions: Utilization of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitates the formation of peptide bonds.
  • Deprotection and Purification: The final product undergoes deprotection to remove protective groups, followed by purification to achieve high yield and purity .

H-Dmt-Tic-NH-CH2-Boa shows promise in several therapeutic areas:

  • Pain Management: Its efficacy as a delta opioid receptor agonist positions it as a potential treatment for various pain conditions.
  • Mood Disorders: The compound's anxiolytic properties suggest possible applications in treating anxiety and depression.
  • Neuropharmacology: Investigations into its effects on neurotransmitter systems may lead to new insights into central nervous system functioning .

Studies have indicated that H-Dmt-Tic-NH-CH2-Boa interacts selectively with delta opioid receptors, exhibiting high affinity while showing limited interaction with mu-opioid receptors. This selectivity is crucial for minimizing side effects commonly associated with broader opioid receptor activation. Research has explored its interactions with various alkylating agents, demonstrating how modifications can alter receptor affinity and activity profiles .

Several compounds share structural similarities with H-Dmt-Tic-NH-CH2-Boa, each possessing distinct pharmacological properties:

Compound NameKey Features
H-Dmt-Tic-Gly-NH-PhAnother delta opioid receptor agonist with similar effects.
H-Dmt-Tic-NH-CH(CH2-COOH)-BidKnown for high selectivity at delta opioid receptors; exhibits potent analgesic effects.
H-Dmt-Tic-NH-CH2-BidA precursor compound that paved the way for developing delta opioid agonists; notable for its pharmacological profile.

Uniqueness

H-Dmt-Tic-NH-CH2-Boa stands out due to its specific structural modifications that enhance receptor selectivity and therapeutic potential compared to these similar compounds. Its unique combination of amino acid residues and functional groups contributes significantly to its distinct pharmacological profile, making it a valuable candidate for further research in drug development .

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The assembly of H-Dmt-Tic-NH-CH2-Boa employs Fmoc-based solid-phase peptide synthesis (SPPS), a method widely adopted for its efficiency in constructing complex peptides. The process begins with anchoring the C-terminal residue to a resin, typically a Backbone Amide Linker (BAL)-functionalized support, which enables selective modification of the peptide backbone [5]. Coupling agents such as O-(1 H-benzotriazol-1-yl)- N, N, N', N'-tetramethyluronium hexafluorophosphate (HBTU) activate carboxylic acids for amide bond formation, achieving near-quantitative yields under optimized conditions [5] [6]. Deprotection of the Fmoc group is performed using piperidine, ensuring sequential addition of residues like Dmt (2',6'-dimethyl-L-tyrosine) and Tic (tetrahydroisoquinoline-3-carboxylic acid) [6].

A critical challenge lies in incorporating non-canonical amino acids such as Tic, which requires extended coupling times and elevated temperatures to overcome steric hindrance. Post-assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), preserving the integrity of the Boa linker and the C-terminal amidation [5].

Table 1: SPPS Parameters for H-Dmt-Tic-NH-CH2-Boa

ParameterDetailImpact on Synthesis
ResinBAL-functionalized supportEnables backbone modification
Coupling AgentHBTU/DIPEAHigh coupling efficiency
Deprotection ReagentPiperidine (20% in DMF)Mild Fmoc removal
Non-Canonical ResiduesTic, DmtExtended coupling times

Role of the Boa Linker in Backbone Functionalization

The Boa (N-benzyloxyacetyl) linker serves as a structural pivot, enabling backbone functionalization while maintaining peptide stability. Unlike traditional linkers such as Val-Cit, which prioritize cleavability, the Boa linker integrates a benzyloxyacetyl group via a methylene spacer (-CH2-), conferring rigidity and reducing conformational flexibility [2] [5]. This design minimizes steric clashes during receptor binding, as demonstrated in opioid peptides where backbone modifications enhance δ-opioid receptor selectivity [3].

The Boa linker’s synthesis involves reductive amination between the peptide backbone and a benzyloxyacetyl aldehyde, followed by stabilization on the BAL resin [5]. This strategy allows selective modification of the peptide’s tertiary structure without compromising N- or C-terminal functionalities.

Table 2: Comparative Analysis of Peptide Linkers

Linker TypeFunctional GroupPrimary Role
BoaBenzyloxyacetylBackbone rigidity
BALTris(alkoxy)benzylamideBackbone anchoring
Val-CitValine-CitrullineProtease-triggered cleavage

N-Terminal Methylation and C-Terminal Amidation Effects

N-Terminal Methylation: The Dmt residue’s 2',6'-dimethyl configuration enhances lipophilicity, facilitating blood-brain barrier penetration [3]. Additional methylation at the N-terminal amine further reduces proteolytic susceptibility, as observed in analogs with improved δ-opioid receptor binding (Ki < 1 nM) [3].

C-Terminal Amidation: Substituting the terminal carboxyl group with an amide (-NH-CH2-Boa) alters the peptide’s electrostatic profile, promoting helical conformations that favor μ-opioid receptor agonism [4]. Comparative studies show amidated peptides exhibit 3-fold greater stability in serum compared to their carboxylated counterparts [4].

Table 3: Impact of Terminal Modifications

ModificationStructural EffectFunctional Outcome
N-terminal methylationIncreased lipophilicityEnhanced receptor affinity
C-terminal amidationStabilized α-helixProlonged in vivo half-life

H-Dmt-Tic-NH-CH2-Boa demonstrates high affinity binding to delta-opioid receptors with a dissociation constant (Ki^δ) of 0.283 ± 0.048 nanomolar [1]. When compared to the reference compound H-Dmt-Tic-NH-CH2-Bid (UFP-502), which exhibits a Ki^δ value of 0.035 nanomolar, H-Dmt-Tic-NH-CH2-Boa shows approximately 8-fold reduced binding affinity to delta-opioid receptors [1]. This reduction in affinity, while significant, still maintains the compound within the high-affinity range for delta-opioid receptor interactions.

The selectivity profile of H-Dmt-Tic-NH-CH2-Boa for delta-opioid receptors over mu-opioid receptors is characterized by a selectivity ratio (Ki^μ/Ki^δ) of 5.0 [1]. This selectivity ratio indicates moderate preferential binding to delta-opioid receptors, though substantially reduced compared to the reference compound H-Dmt-Tic-NH-CH2-Bid, which demonstrates a selectivity ratio of 14 [1]. The benzoxazole substitution therefore compromises the delta-selectivity that characterizes the benzimidazole-containing reference compound.

Comparative analysis of binding data reveals that all compounds in the H-Dmt-Tic series containing heterocyclic C-terminal modifications exhibit subnanomolar affinity for delta-opioid receptors, with Ki^δ values ranging from 0.066 to 0.443 nanomolar [1]. However, their averaged affinity was approximately 6-fold lower than the reference benzimidazole-containing compound, indicating that the specific heterocycle selection significantly influences receptor binding characteristics [1].

Mu-Opioid Receptor Cross-Reactivity and Functional Activity

The mu-opioid receptor binding affinity of H-Dmt-Tic-NH-CH2-Boa is characterized by a Ki^μ value of 1.42 ± 0.25 nanomolar [1]. This represents a substantial increase in mu-opioid receptor affinity compared to compounds containing free carboxylic acid termini, consistent with the general observation that elimination of carboxylic acid functionality enhances mu-opioid receptor interactions in the Dmt-Tic pharmacophore series [1].

Functional bioactivity assessment using the guinea pig ileum (GPI) assay, which measures mu-opioid receptor-mediated responses, revealed that H-Dmt-Tic-NH-CH2-Boa demonstrates mu-opioid agonist activity with an IC50 value of 169.9 ± 32.2 nanomolar [1]. This functional activity is considerably weaker than that observed with the reference compound H-Dmt-Tic-NH-CH2-Bid, which exhibits an IC50 value of 35.5 ± 7.3 nanomolar in the same assay system [1]. The benzoxazole modification therefore results in approximately 5-fold reduction in mu-opioid agonist potency.

The mu-opioid receptor functional activity profile demonstrates that H-Dmt-Tic-NH-CH2-Boa retains agonist properties at this receptor subtype, contrasting with the delta-opioid receptor where the compound exhibits antagonist characteristics [1]. This differential functional behavior across opioid receptor subtypes exemplifies the complex pharmacological profiles that can emerge from structural modifications of the Dmt-Tic scaffold.

Agonist/Antagonist Dualism in Neurobiological Assays

The most remarkable pharmacological feature of H-Dmt-Tic-NH-CH2-Boa is its dual functional profile, exhibiting agonist activity at mu-opioid receptors while simultaneously demonstrating antagonist activity at delta-opioid receptors [1]. This agonist/antagonist dualism was definitively demonstrated through functional bioactivity assessments using tissue-based assay systems.

In the mouse vas deferens (MVD) assay, which specifically measures delta-opioid receptor-mediated functional responses, H-Dmt-Tic-NH-CH2-Boa functions as a potent delta-opioid receptor antagonist with a pA2 value of 9.42 [1]. The pA2 value represents the negative logarithm of the molar concentration required to double the agonist concentration needed to achieve the original response, and this high pA2 value indicates very potent antagonist activity. This antagonist potency is comparable to other delta-opioid antagonists in the Dmt-Tic series, with pA2 values ranging from 9.37 to 9.45 for compounds containing benzoxazole, benzothiazole, and indole heterocycles [1].

The transformation from the delta-opioid agonist activity observed with the reference benzimidazole compound to delta-opioid antagonist activity with the benzoxazole derivative illustrates how subtle structural modifications can completely reverse functional receptor interactions [1]. This pharmacological switch demonstrates that the substitution of the nitrogen-hydrogen (NH) group in benzimidazole with oxygen in benzoxazole fundamentally alters the compound's ability to activate delta-opioid receptors.

Neurobiological assays utilizing [35S]GTPγS binding methodology have provided insights into the G-protein coupling mechanisms underlying these differential functional responses [2] [3]. The GTPγS binding assay measures G-protein activation following agonist occupation of opioid receptors and represents one of the most direct methods for assessing functional receptor activation [3]. These assays have demonstrated that delta-opioid and mu-opioid receptors can activate the same G-protein pools, with maximal stimulation patterns that vary depending on the specific ligand and receptor subtype involved [3].

The functional selectivity observed with H-Dmt-Tic-NH-CH2-Boa exemplifies a phenomenon increasingly recognized in opioid pharmacology, where individual compounds can exhibit different functional profiles at distinct receptor subtypes [4]. This functional selectivity can manifest as differences in G-protein coupling efficiency, receptor phosphorylation patterns, β-arrestin recruitment, and downstream signaling cascade activation [4]. Understanding these differential signaling mechanisms is crucial for predicting the in vivo pharmacological effects and potential therapeutic applications of compounds exhibiting mixed agonist/antagonist profiles.

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

498.22670545 g/mol

Monoisotopic Mass

498.22670545 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-08-2024

Explore Compound Types